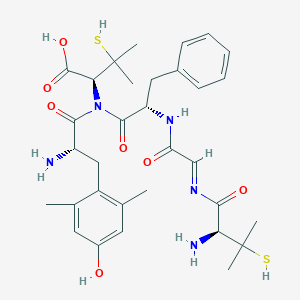

Enkephalin, 2,6-dimethyl-tyr(1)-pen(2,5)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Enkephalin, 2,6-dimethyl-tyr(1)-pen(2,5)- is a neuropeptide that belongs to the family of endogenous opioid peptides. It is synthesized in the brain and spinal cord and acts as a natural painkiller. Enkephalin has been extensively studied for its role in pain management and its potential therapeutic applications.

Mecanismo De Acción

Enkephalin acts on the opioid receptors in the brain and spinal cord to produce its analgesic effects. It binds to the mu-opioid receptor, which is responsible for mediating the pain relief. Enkephalin also activates the delta-opioid receptor, which is involved in the regulation of mood and emotions.

Efectos Bioquímicos Y Fisiológicos

Enkephalin has a number of biochemical and physiological effects. It can reduce pain by inhibiting the transmission of pain signals in the brain and spinal cord. Enkephalin also has effects on the immune system, the cardiovascular system, and the gastrointestinal system. It can modulate the release of neurotransmitters, hormones, and cytokines, which play important roles in these systems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Enkephalin has several advantages for use in lab experiments. It is a natural peptide that is produced in the body, which makes it biocompatible and less likely to cause adverse effects. Enkephalin is also highly specific in its binding to the opioid receptors, which makes it a useful tool for studying the opioid system. However, one limitation of enkephalin is its short half-life, which can make it difficult to study its effects over longer periods of time.

Direcciones Futuras

There are several future directions for research on enkephalin. One area of interest is the development of enkephalin analogs that have improved pharmacological properties, such as longer half-life and higher potency. Another area of research is the identification of new targets for enkephalin, such as other receptors or signaling pathways. Finally, there is a need for more studies on the safety and efficacy of enkephalin in humans, particularly in the context of chronic pain management.

Métodos De Síntesis

Enkephalin is synthesized through a series of enzymatic reactions that involve the cleavage of proenkephalin, a precursor protein, into smaller fragments. The fragments are then modified by enzymes to produce the final product, enkephalin. The synthesis of enkephalin is a complex process that requires specialized techniques and equipment.

Aplicaciones Científicas De Investigación

Enkephalin has been widely studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in animal models and in humans. Enkephalin has also been studied for its potential use in the treatment of addiction, depression, and anxiety.

Propiedades

Número CAS |

137666-07-0 |

|---|---|

Nombre del producto |

Enkephalin, 2,6-dimethyl-tyr(1)-pen(2,5)- |

Fórmula molecular |

C32H43N5O7S2 |

Peso molecular |

673.8 g/mol |

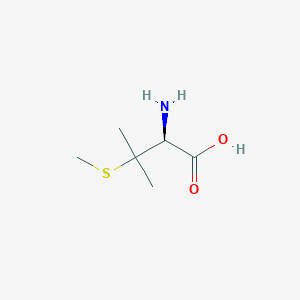

Nombre IUPAC |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-[(2S)-2-[[2-[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]iminoacetyl]amino]-3-phenylpropanoyl]amino]-3-methyl-3-sulfanylbutanoic acid |

InChI |

InChI=1S/C32H43N5O7S2/c1-17-12-20(38)13-18(2)21(17)15-22(33)28(41)37(26(30(43)44)32(5,6)46)29(42)23(14-19-10-8-7-9-11-19)36-24(39)16-35-27(40)25(34)31(3,4)45/h7-13,16,22-23,25-26,38,45-46H,14-15,33-34H2,1-6H3,(H,36,39)(H,43,44)/t22-,23-,25-,26-/m0/s1 |

Clave InChI |

XHTYMHDIUZJVOV-LCGRTSHQSA-N |

SMILES isomérico |

CC1=CC(=CC(=C1C[C@@H](C(=O)N([C@@H](C(=O)O)C(C)(C)S)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)C=NC(=O)[C@@H](C(C)(C)S)N)N)C)O |

SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(C(C(=O)O)C(C)(C)S)C(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)C(C(C)(C)S)N)N)C)O |

SMILES canónico |

CC1=CC(=CC(=C1CC(C(=O)N(C(C(=O)O)C(C)(C)S)C(=O)C(CC2=CC=CC=C2)NC(=O)C=NC(=O)C(C(C)(C)S)N)N)C)O |

Sinónimos |

2,6-dimethyl-Tyr(1)-Pen(2,5)-enkephalin 2,6-DPDPE enkephalin, 2,6-dimethyl-Tyr(1)-Pen(2,5)- enkephalin, 2,6-dimethyl-tyrosyl(1)-penicillaminyl(2,5)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)

![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)